molecular formula C19H25N3OS B2914301 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea CAS No. 954621-73-9

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea

Cat. No. B2914301
M. Wt: 343.49
InChI Key: DFMOPFNYPCFQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea” is a complex organic compound. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom. It also has a thiophene ring, which is a five-membered ring with one sulfur atom, and a phenyl group, which is a six-membered aromatic ring. The urea group (-NH-CO-NH2) is also present in the compound.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the azepane and thiophene rings, followed by the introduction of the ethyl linker and the phenylurea group.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane and thiophene rings would likely contribute to the rigidity of the molecule, while the ethyl linker would provide some flexibility. The urea group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The azepane and thiophene rings might undergo electrophilic substitution reactions, while the urea group could participate in condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent.


Safety And Hazards

As with any chemical compound, handling “1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea” would require appropriate safety measures. Without specific information, it’s difficult to predict the exact hazards associated with this compound.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve modifying its structure to enhance its properties or reduce potential toxicity.


properties

IUPAC Name

1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c23-19(21-17-8-4-3-5-9-17)20-14-18(16-10-13-24-15-16)22-11-6-1-2-7-12-22/h3-5,8-10,13,15,18H,1-2,6-7,11-12,14H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMOPFNYPCFQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)NC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea

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